Ac-Gly-Lys-OMe acetate salt
CAS No.:
Cat. No.: VC17956464
Molecular Formula: C13H25N3O6
Molecular Weight: 319.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O6 |
|---|---|
| Molecular Weight | 319.35 g/mol |
| IUPAC Name | acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |
| Standard InChI | InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4) |
| Standard InChI Key | UNWQLIOZIACTGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
Ac-Gly-Lys-OMe acetate salt possesses the molecular formula , with a molecular weight of 259.30 g/mol for the peptide component and 60.05 g/mol for the acetate counterion . The acetyl group at the N-terminus of glycine and the methyl ester modification on the lysine residue enhance its stability against nonspecific proteolytic degradation, making it ideal for prolonged enzymatic assays .
Table 1: Physicochemical Properties of Ac-Gly-Lys-OMe Acetate Salt
| Property | Value or Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.35 g/mol (total) |
| Appearance | White to off-white crystalline solid |
| Solubility | 10 mg/mL in PBS (pH 7.2) |
| Storage Conditions | -20°C, protected from light |
Solubility and Stability Profiles
The compound exhibits optimal solubility in phosphate-buffered saline (PBS) at neutral pH, achieving concentrations up to 10 mg/mL . Stability studies indicate that repeated freeze-thaw cycles or prolonged exposure to temperatures above -20°C may compromise its integrity, necessitating aliquot storage .
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
While detailed synthetic protocols are proprietary, early literature describes the condensation of acetylated glycine with methyl-esterified lysine using carbodiimide-based coupling agents . The final product is purified via recrystallization or chromatography to achieve ≥95% purity .
Industrial Manufacturing Processes
Industrial production scales these methods, optimizing reaction conditions (e.g., temperature, solvent systems) to maximize yield. Quality control measures include HPLC and mass spectrometry to verify batch consistency .
Biological Activity and Mechanistic Insights
Role as a Serine Protease Substrate
Ac-Gly-Lys-OMe acetate salt is hydrolyzed by urokinase (), thrombin, and plasmin, releasing N-acetylglycyl-L-lysine and methanol . This cleavage event is critical for assessing enzyme kinetics and inhibitor efficacy in fibrinolysis studies .
Table 2: Enzymatic Cleavage Efficiency by Proteases
| Enzyme | Cleavage Rate () | Primary Application |
|---|---|---|
| Urokinase | Fibrinolysis assays | |
| Thrombin | Coagulation pathway analysis | |
| Plasmin | Metastasis research |
Interactions with Reactive Oxygen and Nitrogen Species
In the presence of peroxynitrite (), Ac-Gly-Lys-OMe undergoes radical acylation, forming stable adducts such as -N-acetyllysine . This reaction, which follows bell-shaped pH kinetics (), implicates the compound in studies of oxidative stress signaling and epigenetic modifications .
Applications in Biochemical and Medical Research
Enzymatic Assays and Kinetic Studies
The compound’s compatibility with FRET-based assays enables real-time monitoring of protease activity. For example, its hydrolysis by complement component C3/C5 convertases has been quantified using fluorescence quenching techniques .
Investigations into Protein Glycation and Maillard Reactions
Ac-Gly-Lys-OMe acetate salt reacts with α-dicarbonyls like methylglyoxal to form advanced glycation end products (AGEs), which are implicated in diabetic complications and neurodegenerative diseases . LC-MS/MS analyses have identified carboxyethylpyrrole (CEP) derivatives as major reaction products, with generation rates increasing linearly over 24–120 hours .
Table 3: Key Research Applications and Outcomes
| Application Area | Key Finding | Method Used |
|---|---|---|
| AGE Formation | Time-dependent CEP generation () | LC-MS/MS with MRM |
| Enzyme Inhibition | 70% reduction in urokinase activity with 10 µM inhibitor | Fluorogenic substrate assay |
| Oxidative Stress | -N-acetylation at 0.5 mM | ESI-MS |
Recent Advances and Emerging Research Directions
Recent studies have explored the compound’s potential in targeted drug delivery, leveraging its affinity for urokinase-overexpressing cancer cells . Additionally, its role in modulating histone acetylation patterns has opened new avenues in epigenetics research .
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